molecular formula C18H15N3O3 B12454223 N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide

N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide

Cat. No.: B12454223
M. Wt: 321.3 g/mol
InChI Key: RGKFRPDJXVRTTG-UHFFFAOYSA-N
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Description

N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyridine ring, and an amide linkage, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with 2-aminobenzamide, followed by cyclization with furan-2-carboxylic acid. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(6-methylpyridin-2-yl)furan-2-carboxamide

Uniqueness

N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide is unique due to its specific combination of a furan ring, a pyridine ring, and an amide linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[2-[(6-methylpyridin-2-yl)carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-12-6-4-10-16(19-12)21-17(22)13-7-2-3-8-14(13)20-18(23)15-9-5-11-24-15/h2-11H,1H3,(H,20,23)(H,19,21,22)

InChI Key

RGKFRPDJXVRTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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